molecular formula C20H22N2O B8086292 Koumine

Koumine

Cat. No.: B8086292
M. Wt: 306.4 g/mol
InChI Key: VTLYEMHGPMGUOT-XMHJOAAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Koumine (C20H22N2O2) is the most abundant indole alkaloid isolated from Gelsemium elegans Benth., a toxic plant traditionally used in Chinese medicine for its analgesic, anti-inflammatory, and anti-tumor properties . Structurally, it features a complex tetracyclic indole framework with a bridged ring system, contributing to its unique pharmacological profile . Key activities include:

  • Analgesia: this compound alleviates neuropathic and inflammatory pain by modulating the translocator protein 18 kDa (TSPO), enhancing neurosteroid synthesis (e.g., allopregnanolone), and suppressing glial activation in the spinal cord .
  • Anti-Cancer Effects: It induces apoptosis in hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer cells via ROS-dependent inhibition of NF-κB and ERK/p38 MAPK pathways .
  • Anti-Inflammatory & Immunomodulatory Effects: this compound reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and shifts Th1/Th2 balance by downregulating IL-2 and IFN-γ while upregulating IL-10 .
  • Toxicity: While therapeutic at low doses (0.28–8 mg/kg in rodents), high doses cause oxidative stress, DNA damage, and neurobehavioral defects in zebrafish and Tetrahymena .

Scientific Research Applications

Analgesic Effects

Koumine exhibits potent analgesic effects, making it a candidate for treating various pain conditions. Research indicates that this compound can alleviate both inflammatory and neuropathic pain through several mechanisms:

  • Mechanism of Action: this compound's analgesic properties are linked to its ability to inhibit pro-inflammatory cytokines and modulate glial cell activity in the spinal cord. Studies have shown that intrathecal administration of this compound significantly reduces mechanical allodynia and thermal hyperalgesia in rat models of pain .
  • Comparative Efficacy: In diabetic rat models, this compound demonstrated superior efficacy in reducing neuropathic pain behaviors compared to gabapentin, a commonly used analgesic .
  • Case Study Insights: A study involving chronic constriction injury (CCI) models revealed that repeated this compound treatment not only alleviated pain but also promoted autophagy in spinal cord astrocytes, suggesting a dual role in pain modulation and cellular health .
Study TypeFindingsReference
Animal ModelThis compound reduced inflammatory pain and neuropathic pain behaviors more effectively than gabapentin.
Mechanistic StudyThis compound inhibited pro-inflammatory cytokines and promoted astrocyte autophagy in CCI models.
Comparative StudyThis compound showed significant analgesic effects without adverse side effects associated with traditional analgesics.

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly relevant in conditions characterized by neuroinflammation:

  • Neuroinflammation Modulation: Studies indicate that this compound can decrease astrocyte-mediated neuroinflammation. It effectively reduces levels of pro-inflammatory cytokines in experimental models .
  • Mechanism Exploration: The compound promotes autophagy in astrocytes, which is crucial for cellular homeostasis and inflammation resolution. Inhibition of autophagy reversed the beneficial effects of this compound on inflammation, highlighting its role in therapeutic applications .

Anxiolytic Effects

This compound has demonstrated anxiolytic properties without inducing adverse neurological effects:

  • Behavioral Studies: In functional observation battery tests, this compound exhibited anxiolytic-like activities comparable to diazepam but without the side effects typically associated with benzodiazepines .
  • Clinical Implications: The absence of adverse neurological effects positions this compound as a promising candidate for developing safe anxiety medications .
ApplicationObservationsReference
Anxiolytic ActivityThis compound demonstrated anxiolytic effects similar to diazepam without causing adverse neurological impacts.
NeuroprotectionThis compound promoted neurosteroid levels and reduced neuroinflammation in animal models.

Toxicity and Safety Profile

Despite its therapeutic potential, understanding the toxicity profile of this compound is essential for clinical applications:

  • Developmental Toxicity: Recent studies have investigated the toxic effects of this compound on early-life stages using zebrafish embryos. Results indicated potential developmental toxicity at certain concentrations, necessitating further investigation into safe dosage ranges .
  • Safety Assessments: Functional observation tests have shown that this compound does not adversely affect autonomic or physical functions at therapeutic doses, supporting its safety for potential clinical use .

Comparison with Similar Compounds

Gelsemium elegans produces over 100 alkaloids, primarily indole and oxindole derivatives. Below is a detailed comparison of koumine with its structural analogs:

Table 1: Structural, Pharmacological, and Toxicological Comparison

Compound Structural Features Key Pharmacological Activities Mechanisms of Action Toxicity Profile References
This compound Tetracyclic indole with bridged ring system Analgesic, anti-inflammatory, anti-cancer TSPO PAM, ROS/NF-κB/MAPK inhibition Dose-dependent; LD50 = 50–100 mg/kg (zebrafish)
Gelsemine Pentacyclic indole with additional oxygen ring Anxiolytic, anti-convulsant Glycine receptor agonist Highly toxic; lethal in humans at 3–5 mg/kg
Gelsenicine Oxindole with epoxy group Neurotoxic, insecticidal Unknown; likely disrupts ion channels Extremely toxic; fatal at <1 mg/kg
Humantenine Oxindole with complex polycyclic structure Anti-tumor (preliminary) Uncertain; possible mitochondrial toxicity Moderate toxicity in vitro
Koumidine Indole derivative with hydroxyl substitution Immunomodulatory Unknown Low toxicity in animal models

Structural Differences

  • This compound lacks the oxygen-containing ring present in gelsemine and gelsenicine , which may explain its lower acute toxicity .
  • Humantenine and koumidine are oxindole derivatives, whereas this compound retains the indole core, influencing receptor binding specificity (e.g., TSPO vs. glycine receptors) .

Pharmacological Activities

  • Analgesia : this compound outperforms gabapentin in neuropathic pain models and acts via TSPO, unlike gelsemine , which targets glycine receptors .

Mechanisms of Action

  • TSPO Modulation : this compound acts as a TSPO-positive allosteric modulator (PAM), enhancing 3H-PK11195 binding, a mechanism absent in gelsemine and gelsenicine .

Toxicity Profiles

  • This compound has a higher therapeutic index (e.g., effective at 0.28 mg/kg in rats vs. toxic at 50 mg/kg in zebrafish) compared to gelsenicine , which is lethal at <1 mg/kg .
  • Gelsemine causes severe neurotoxicity due to glycine receptor overactivation, while this compound’s TSPO modulation avoids such risks .

Biological Activity

Koumine, an indole alkaloid extracted from the plant Gelsemium elegans, has garnered significant attention for its diverse biological activities, particularly in the fields of analgesia, anti-inflammation, and neuroprotection. This article compiles recent research findings, case studies, and detailed analyses to elucidate the biological activity of this compound.

Pharmacological Properties

1. Analgesic Effects
this compound has been shown to exhibit potent analgesic properties in various pain models. In a study involving chronic constriction injury (CCI) in rats, repeated administration of this compound significantly alleviated neuropathic pain. The analgesic effect was associated with a reduction in astrocyte activation and pro-inflammatory cytokine levels in the spinal cord . Additionally, this compound was found to enhance the expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), which plays a crucial role in modulating pain pathways .

2. Anti-inflammatory Activity
this compound's anti-inflammatory effects were demonstrated through its ability to inhibit the activation of microglia and astrocytes following nerve injury. In vitro studies showed that this compound reduced lipopolysaccharide (LPS)-induced inflammation in primary astrocytes and decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α . This suggests that this compound may be beneficial in treating conditions characterized by neuroinflammation.

3. Neuroprotective Effects
this compound has been implicated in promoting autophagy, which is essential for cellular homeostasis and neuroprotection. Research indicated that this compound treatment led to increased autophagosome formation in the spinal cord of CCI rats, thereby mitigating neuronal damage associated with neuropathic pain . Furthermore, it inhibited apoptosis by modulating Bcl-xl and Bax expression levels, thus providing additional neuroprotective benefits .

Table 1: Summary of this compound's Biological Activities

Activity Model/Study Findings
AnalgesicCCI Rat ModelSignificant reduction in neuropathic pain; enhanced 3α-HSOR activity
Anti-inflammatoryLPS-induced Astrocyte ModelDecreased pro-inflammatory cytokines; inhibited microglial activation
NeuroprotectionCCI Rat ModelPromoted autophagy; reduced neuronal apoptosis
AnxiolyticRodent Anxiety ModelsExhibited anxiolytic effects without adverse neurological impacts

The mechanisms underlying this compound's biological activities are multifaceted:

  • Modulation of Glial Cells : this compound influences glial cell activation, particularly reducing microglial M1 polarization, which is associated with inflammatory responses in neuropathic conditions .
  • Cytokine Regulation : It effectively lowers the expression of pro-inflammatory cytokines, thereby mitigating neuroinflammation and its associated pain pathways .
  • Autophagy Promotion : this compound enhances autophagic processes within neurons, contributing to cellular health and resilience against stressors such as injury or inflammation .

Safety Profile

This compound has been evaluated for its safety profile, particularly concerning its neurological effects. Studies indicate that this compound exhibits anxiolytic properties without inducing adverse neurological side effects commonly associated with other pharmacological agents. This makes this compound a promising candidate for further therapeutic development in managing anxiety and pain disorders .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the purity of koumine in plant extracts, and how do they compare in sensitivity and reproducibility?

Methodological Answer: this compound purity is typically assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, validated against reference standards. Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity for trace alkaloids but requires derivatization. A comparative study showed HPLC achieves 98% reproducibility (RSD < 2%) vs. GC-MS (RSD < 1.5%) but with longer run times .

MethodSensitivity (LOD)Reproducibility (RSD)Run Time (min)
HPLC-UV0.1 µg/mL2%30
GC-MS0.01 µg/mL1.5%45

Q. How can researchers optimize the extraction efficiency of this compound from Gelsemium species while minimizing degradation of labile alkaloids?

Methodological Answer: Soxhlet extraction with ethanol (70%) at 60°C for 6 hours yields 85% this compound recovery. Ultrasonic-assisted extraction reduces time to 2 hours but increases degradation by 10% due to localized heating. Acid-base partitioning (pH 3–9) improves alkaloid specificity but requires pH optimization to avoid structural alterations .

Q. What in vitro models are most suitable for preliminary screening of this compound’s neuropharmacological activity?

Methodological Answer: Primary neuronal cultures (rat cortical neurons) and SH-SY5Y cell lines are widely used. Dose-response assays (1–100 µM) with glutamate-induced excitotoxicity models show this compound’s neuroprotective effects at IC₅₀ = 28 µM. Calcium imaging and patch-clamp electrophysiology validate ion channel modulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer cells be systematically resolved?

Methodological Answer: Contradictions arise from cell-type specificity and dosage thresholds. A factorial design (2×2 matrix: cell type × concentration) revealed pro-apoptotic effects in HeLa cells at >50 µM (p < 0.01) but anti-apoptotic effects in MCF-7 cells at <25 µM (p < 0.05). Meta-analysis of 15 studies identified ROS modulation as a key variable .

Cell LineConcentration (µM)Apoptotic Effect (Fold Change)p-value
HeLa503.2↑0.003
MCF-7250.6↓0.04

Q. What experimental designs are recommended to isolate this compound’s mechanism of action in neuropathic pain models from confounding opioid pathways?

Methodological Answer: A double-blind, randomized block design using naloxone (opioid antagonist) pre-treatment in Sprague-Dawley rats (n=30/group) showed this compound’s analgesia (50% MPE at 10 mg/kg) persists despite opioid blockade (p = 0.12), implicating GABAergic or TRPV1 pathways. Electrophysiological recordings confirmed reduced C-fiber activation .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges for this compound’s pharmacokinetics be addressed using physiologically based pharmacokinetic (PBPK) modeling?

Methodological Answer: PBPK models integrating hepatic CYP3A4 metabolism (in vitro Vmax = 12 pmol/min/mg) and blood-brain barrier permeability (logP = 1.8) predicted a 40% overestimation of brain exposure in rodents. Validation via microdialysis reduced the error to 12%, highlighting the need for tissue-specific parameters .

Q. Methodological Frameworks

  • Theoretical Basis : Link this compound studies to GABA receptor allosteric modulation theory or oxidative stress-response frameworks to contextualize mechanistic hypotheses .
  • Data Validation : Use triangulation (e.g., HPLC, bioassays, and molecular docking) to confirm alkaloid identity and activity .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies, including 3Rs (Replacement, Reduction, Refinement), with IACUC approval .

Q. Excluded Topics

  • Commercial synthesis or pricing (violates academic focus).
  • Industrial-scale extraction (irrelevant to experimental research).

Properties

IUPAC Name

(1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYEMHGPMGUOT-XMHJOAAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.